4-(2-Methylphenyl)-1,3-thiazole-2-thiol
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Overview
Description
4-(2-Methylphenyl)-1,3-thiazole-2-thiol is a heterocyclic compound containing a thiazole ring substituted with a 2-methylphenyl group and a thiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylphenyl)-1,3-thiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methylphenyl)-1,3-thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Coupling Reactions: The thiol group can participate in coupling reactions to form thioethers or thioesters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Halogenating agents or electrophiles in the presence of a catalyst.
Coupling Reactions: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Substitution: Halogenated or alkylated derivatives.
Coupling Reactions: Thioethers or thioesters.
Scientific Research Applications
4-(2-Methylphenyl)-1,3-thiazole-2-thiol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used as a probe to study thiol-disulfide exchange reactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)-1,3-thiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The aromatic ring and thiazole moiety can also participate in π-π interactions and hydrogen bonding, contributing to its biological activity .
Comparison with Similar Compounds
4-Phenyl-1,3-thiazole-2-thiol: Lacks the methyl group on the phenyl ring, which can affect its reactivity and biological activity.
2-Methyl-1,3-thiazole-4-thiol: The position of the methyl group and thiol group is different, leading to variations in chemical behavior and applications.
4-(4-Bromophenyl)-1,3-thiazole-2-thiol: The presence of a bromine atom introduces different electronic effects and reactivity patterns.
Uniqueness: 4-(2-Methylphenyl)-1,3-thiazole-2-thiol is unique due to the specific positioning of the methyl group and thiol group, which influences its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industry.
Properties
IUPAC Name |
4-(2-methylphenyl)-3H-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS2/c1-7-4-2-3-5-8(7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWSWVUHGNMUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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